3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride
Description
3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is a benzamide derivative featuring a piperidine ring substituted at the 4-position with a benzamide group containing a chlorine atom at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₄Cl₂N₂O, with a molecular weight of 275.17 g/mol . Key physical properties include a LogP value of 1.91, vapor pressure of 0.0±0.9 mmHg at 25°C, and refractive index of 1.581 . This compound is frequently utilized in medicinal chemistry as a building block for kinase inhibitors and antiparasitic agents due to its structural versatility .
Properties
IUPAC Name |
3-chloro-N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNIGRQJLMMEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349709-02-9 | |
| Record name | Benzamide, 3-chloro-N-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride.
Amidation Reaction: The 3-chlorobenzoyl chloride is then reacted with piperidine to form 3-chloro-N-(piperidin-4-yl)benzamide.
Hydrochloride Formation: Finally, the benzamide derivative is treated with hydrochloric acid to form the hydrochloride salt of 3-Chloro-N-(piperidin-4-yl)benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted benzamide derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the piperidine ring.
Hydrolysis: 3-chlorobenzoic acid and piperidine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. It has shown promise in various biological activities, including:
- Anticancer Activity : Research indicates that 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.
- Enzyme Inhibition : This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a critical role in cellular functions such as growth and metabolism. By inhibiting PI3K, the compound may help in the treatment of cancers and other diseases linked to aberrant PI3K signaling.
Neuropharmacology
The piperidine moiety suggests potential applications in neuropharmacology. Compounds with similar structures are often explored for their effects on neurotransmitter systems, indicating that this compound could be investigated for:
- Cognitive Enhancement : There is ongoing research into compounds that modulate neurotransmitter levels to improve cognitive function, which may include this compound.
Antimicrobial Properties
Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
Case Study 1: PI3K Inhibition
A study published in a peer-reviewed journal highlighted the efficacy of this compound as a PI3K inhibitor. The compound demonstrated low IC50 values against various PI3K isoforms, indicating strong selectivity and potency.
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, derivatives of this compound were synthesized and tested against different cancer cell lines. The results showed that modifications to the benzamide group significantly impacted cytotoxicity profiles, suggesting that structural optimization could enhance therapeutic efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in cellular response to low oxygen levels.
Pathways Involved: By modulating the activity of HIF-1, the compound can influence the expression of genes involved in cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-chloro-N-(piperidin-4-yl)benzamide hydrochloride with analogous benzamide-piperidine derivatives, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Functional Insights
Substituent Position :
- The 3-chloro derivative exhibits superior antiparasitic activity compared to the 2-chloro isomer, likely due to optimized steric and electronic interactions with target enzymes .
- Methoxy or trifluoromethyl groups enhance solubility or metabolic stability, making these derivatives preferable for CNS-targeting drugs .
- Biological Activity: The 3-chloro compound demonstrated potent activity against Trypanosoma brucei (IC₅₀: ~1.2 µM), attributed to its ability to disrupt parasite-specific kinases . N-Cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide HCl showed moderate cytotoxicity in cancer cells, suggesting a divergent mechanism of action compared to chlorinated analogs .
Physicochemical Properties :
Crystallographic and Spectroscopic Data
- The 3-chloro derivative forms weak C–H···O interactions in its crystal lattice, with a Cl···Cl distance of 3.943 Å , influencing its packing density .
- In contrast, nickel complexes of related 3-chloro benzamides adopt distorted square planar geometries, enhancing their utility in coordination chemistry .
Biological Activity
3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Molecular Weight: 228.69 g/mol
Solubility: Soluble in water and organic solvents, depending on the pH.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act through:
- Inhibition of Enzymes: It may inhibit specific enzymes involved in metabolic pathways, similar to other benzamide derivatives that have shown activity against various targets, including kinases and proteases.
- Receptor Modulation: The piperidine moiety allows for potential interactions with neurotransmitter receptors, contributing to its pharmacological effects.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits biological activity:
- Antiparasitic Activity: Preliminary studies suggest that benzamide derivatives can exhibit activity against parasites such as Trypanosoma brucei, which causes Human African Trypanosomiasis. Compounds with similar structures have shown potent antiparasitic properties, indicating potential for further exploration in this area .
- Anticancer Potential: Some studies have indicated that benzamide derivatives may act as RET kinase inhibitors, which are important in cancer therapy. Compounds sharing structural similarities with this compound have demonstrated moderate to high potency against cancer cell lines .
- Neuropharmacological Effects: The piperidine structure is often associated with neuroactive compounds. Research into related compounds has indicated potential effects on neurotransmitter systems, suggesting that this compound may influence neurological functions .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Metabolism | Primarily hepatic |
| Half-life | Approximately 6 hours |
| Excretion | Renal |
These properties suggest that the compound may be suitable for oral administration and could maintain effective plasma concentrations over time.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to or derived from this compound:
- Antiparasitic Studies: A study evaluated a series of benzamides for their efficacy against Trypanosoma brucei, with some compounds showing EC50 values as low as 0.001 μM, indicating high potency .
- Cancer Therapeutics: Research on benzamide derivatives indicated that modifications to the benzamide structure could enhance RET kinase inhibition, leading to decreased cell proliferation in cancer models .
- Neuroactive Compounds: Investigations into similar piperidine-containing compounds revealed significant interactions with serotonin and dopamine receptors, suggesting a role in modulating mood and cognition .
Q & A
Basic: What are the optimal synthetic routes for 3-Chloro-N-(piperidin-4-yl)benzamide hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Piperidine Derivative Preparation : Start with protecting the piperidin-4-amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Amide Coupling : React 3-chlorobenzoyl chloride with the Boc-protected piperidin-4-amine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Deprotection : Remove the Boc group using hydrochloric acid (HCl) in dioxane or methanol to yield the final hydrochloride salt .
Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC).
- Purify intermediates via column chromatography and confirm purity using HPLC (>95%) and .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions in biological data (e.g., varying IC values) often arise from differences in assay conditions or target specificity. To address this:
Standardize Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and buffer systems (pH 7.4, 37°C).
- Validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
Structural-Activity Relationship (SAR) Studies :
- Synthesize analogs (e.g., substituent variations on the benzamide ring) to isolate pharmacophoric groups.
- Perform molecular docking to predict binding modes to targets like bacterial PPTases or kinases .
Data Normalization :
- Include positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to account for batch-to-batch variability.
Basic: What analytical techniques are recommended for characterizing purity and structure?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced: What strategies mitigate instability during long-term storage?
Methodological Answer:
Instability in hydrochloride salts often stems from hygroscopicity or photodegradation:
Storage Conditions :
- Store at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).
- Avoid repeated freeze-thaw cycles by aliquoting.
Stability Monitoring :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
- Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
Advanced: How to design experiments to study receptor-binding mechanisms?
Methodological Answer:
Binding Assays :
- Surface Plasmon Resonance (SPR) : Immobilize the target receptor (e.g., kinase) on a sensor chip and measure real-time binding kinetics (, , ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding .
Mutagenesis Studies :
- Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues.
Computational Modeling :
- Perform molecular dynamics simulations (e.g., GROMACS) to predict binding poses and residence times .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine powder.
- Emergency Procedures :
- For skin contact: Wash immediately with water for 15 minutes.
- For spills: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to analyze intermolecular interactions in crystal structures of this compound?
Methodological Answer:
X-ray Diffraction : Collect high-resolution data (≤1.0 Å) using synchrotron radiation.
SHELX Refinement :
- Use SHELXL for least-squares refinement and SHELXE for phase correction.
- Analyze Cl···Cl interactions (e.g., 3.94 Å in similar benzamides) and hydrogen-bonding networks (C–H···O/N) .
Hirshfeld Surface Analysis : Map molecular contacts (e.g., using CrystalExplorer) to quantify π-π stacking or halogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
